(1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine;hydrochloride
Description
IUPAC Nomenclature and Molecular Topology Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being (1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride. The compound is registered under Chemical Abstracts Service number 2253630-89-4, providing a unique identifier for this specific molecular entity. The molecular formula C₁₁H₁₅ClFN indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one fluorine atom, and one nitrogen atom.
The molecular weight of the hydrochloride salt is precisely 215.70 grams per mole, reflecting the contribution of the hydrochloric acid component to the overall mass. The structural representation using Simplified Molecular Input Line Entry System notation provides two equivalent forms: NCC1=CC=C2CCCCC2=C1F.[H]Cl and the canonical form Cl.NCC1=CC=C2CCCCC2=C1F. These representations clearly illustrate the connectivity pattern, showing the methanamine substituent at position 2 of the tetrahydronaphthalene ring system and the fluorine atom at position 1.
The International Chemical Identifier string InChI=1S/C11H14FN.ClH/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11;/h5-6H,1-4,7,13H2;1H provides detailed connectivity information, while the corresponding InChI Key ZPDHUKWNMRJGNG-UHFFFAOYSA-N serves as a condensed molecular identifier. The topological analysis reveals a bicyclic framework consisting of a benzene ring fused to a saturated six-membered ring, with the fluorine substitution creating a distinctive electronic environment that influences both chemical reactivity and physical properties.
Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, MS)
Nuclear magnetic resonance spectroscopy provides crucial structural information for characterizing this fluorinated amine hydrochloride salt. The proton nuclear magnetic resonance spectrum would be expected to show characteristic patterns for the aromatic protons of the tetrahydronaphthalene system, the methylene protons of the saturated ring, and the methanamine group. The presence of fluorine introduces additional complexity through fluorine-proton coupling interactions, which can manifest as splitting patterns in the aromatic region and influence chemical shift values of nearby protons.
Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbon framework, with the fluorine-bearing carbon showing characteristic coupling to the fluorine nucleus, resulting in large one-bond carbon-fluorine coupling constants. The aromatic carbons would appear in the typical aromatic region, while the saturated ring carbons and the methanamine carbon would be observed at higher field positions. The influence of fluorine substitution on neighboring carbon chemical shifts would provide insights into electronic effects within the molecular framework.
Fourier transform infrared spectroscopy of the hydrochloride salt would exhibit characteristic features associated with primary amine salts, including the broad nitrogen-hydrogen stretching envelope typically observed between 3200 and 2800 wavenumbers. This broad absorption arises from the stretching vibrations of the ammonium group formed upon protonation of the primary amine. The spectrum would also display overtone and combination bands appearing between 2800 and 2000 wavenumbers, which are enhanced in intensity due to the high polarity of the protonated amine functional group. Additional features would include carbon-hydrogen stretching vibrations from both the aromatic and aliphatic portions of the molecule, as well as carbon-carbon and carbon-fluorine stretching modes that provide fingerprint information for structural confirmation.
Mass spectrometric analysis would provide molecular ion information and fragmentation patterns characteristic of fluorinated tetrahydronaphthalene derivatives. The molecular ion peak would appear at mass-to-charge ratio corresponding to the free base (mass 179), with fragmentation patterns showing losses typical of benzylic amines and the influence of fluorine on fragmentation pathways. The presence of fluorine would create distinctive isotope patterns and influence the stability of certain fragment ions through electronic effects.
X-ray Crystallographic Studies of the Hydrochloride Salt
Crystallographic analysis of (1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The hydrochloride salt formation typically leads to improved crystallization properties compared to the free base, as the ionic interactions between the protonated amine and chloride anion facilitate organized crystal packing arrangements.
The crystal structure would reveal important details about the conformation of the tetrahydronaphthalene ring system, particularly the chair or half-chair conformation adopted by the saturated six-membered ring. The position of the fluorine substituent and its influence on the overall molecular geometry would be precisely determined, providing insights into steric interactions and electronic effects within the molecular framework. Bond length measurements would confirm the expected carbon-fluorine bond distance and any distortions in the aromatic ring system caused by fluorine substitution.
Intermolecular interactions within the crystal lattice would include hydrogen bonding between the protonated amine group and chloride anions, as well as potential weak interactions involving the fluorine atom. The packing arrangement would reveal how molecules orient relative to each other and whether any significant pi-pi stacking interactions occur between the aromatic portions of adjacent molecules. Such structural information would be valuable for understanding solid-state properties and potential polymorphic behavior of the compound.
Conformational Analysis Through Computational Modeling
Computational modeling studies would provide detailed insights into the conformational preferences and electronic structure of (1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride. Density functional theory calculations would enable optimization of molecular geometries and evaluation of different conformational states accessible to the flexible saturated ring portion of the tetrahydronaphthalene system. The influence of fluorine substitution on conformational preferences would be particularly important to understand, as fluorine atoms can participate in unique intramolecular interactions that stabilize specific conformations.
Energy calculations would reveal the relative stability of different chair and half-chair conformations of the saturated ring, with particular attention to how the fluorine substituent and methanamine group influence these preferences. Natural bond orbital analysis would quantify the strength of various intramolecular interactions, including potential carbon-hydrogen to carbon-fluorine interactions that could influence conformational stability. Such interactions have been observed in related fluorinated systems and can contribute significantly to conformational preferences.
Molecular electrostatic potential maps would illustrate the electronic distribution within the molecule and highlight regions of positive and negative charge density. The electron-withdrawing effect of fluorine would be clearly visible in such analyses, showing how this substitution influences the electronic environment of the aromatic ring and nearby functional groups. Additionally, calculations of molecular orbitals would provide insights into the electronic transitions responsible for spectroscopic properties and chemical reactivity patterns.
The computational modeling would also address the behavior of the hydrochloride salt, including the strength of the ionic interaction between the protonated amine and chloride anion. Such calculations would help explain the enhanced stability and altered physical properties observed upon salt formation, providing a theoretical foundation for understanding the practical advantages of the hydrochloride form over the free base compound.
Properties
IUPAC Name |
(1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11;/h5-6H,1-4,7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDHUKWNMRJGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The tetrahydronaphthalene core imposes unique synthetic constraints, requiring simultaneous control over ring conformation and substituent orientation. Three disconnection strategies dominate the literature:
Friedel-Crafts Acylation Pathway
This approach leverages electrophilic aromatic substitution to install the ketone precursor at C2, followed by fluorination and reductive amination. The sequence begins with tetrahydronaphthalene-2-carboxylic acid methyl ester, which undergoes Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane at 0°C. Fluorination at C1 is achieved through directed ortho-metalation using LDA (lithium diisopropylamide) followed by reaction with N-fluorobenzenesulfonimide (NFSI) in THF at -78°C.
Diels-Alder Cyclization Strategy
Construction of the bicyclic system through [4+2] cycloaddition between 1-fluorostyrene derivatives and cyclohexenone provides direct access to the fluorinated core. The diene component, 1-fluoro-1,3-butadiene, reacts with cyclohexenone in toluene at 110°C under microwave irradiation (300 W, 20 min) to yield the tetrahydronaphthalene skeleton with 89% regioselectivity. Subsequent ozonolysis and reductive workup generate the primary amine functionality.
Buchwald-Hartwig Amination Route
Palladium-catalyzed coupling introduces the amine group post-cyclization. The method employs Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as ligand, enabling amination of 1-fluoro-2-bromo-5,6,7,8-tetrahydronaphthalene with ammonia gas in dioxane at 90°C. This single-step installation of the amine group circumvents multi-step protection/deprotection sequences.
Detailed Synthetic Methodologies
Method A: Sequential Friedel-Crafts Fluorination and Reductive Amination
Step 1: Friedel-Crafts Acylation
A mixture of tetrahydronaphthalene (5.0 g, 34.5 mmol) and acetyl chloride (3.2 mL, 45 mmol) in anhydrous CH₂Cl₂ (50 mL) is treated with AlCl₃ (6.9 g, 51.8 mmol) at 0°C under N₂. After stirring for 6 h at reflux, the reaction is quenched with ice-cold HCl (1M, 100 mL) to give 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone in 82% yield (5.1 g).
Step 2: Electrophilic Fluorination
The ketone intermediate (3.0 g, 16.4 mmol) is dissolved in THF (30 mL) and cooled to -78°C. LDA (2.5 equiv, 41 mmol) is added dropwise, followed by NFSI (6.5 g, 20.5 mmol). After 2 h, the mixture is warmed to 0°C and quenched with NH₄Cl (sat. 50 mL) to afford 1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (2.4 g, 73%).
Step 3: Reductive Amination
The fluorinated ketone (2.0 g, 10.1 mmol) is combined with ammonium acetate (7.8 g, 101 mmol) and sodium cyanoborohydride (1.9 g, 30.3 mmol) in MeOH (40 mL). After 24 h reflux, the solution is concentrated and purified by column chromatography (EtOAc/hexane 3:7) to yield the free base (1.4 g, 68%), which is treated with HCl (4M in dioxane) to form the hydrochloride salt (1.5 g, 95%).
Table 1. Optimization of Reductive Amination Conditions
| Parameter | Test Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Ammonium Source | Acetate vs. Chloride | Acetate | +22% |
| Reducing Agent | NaBH₃CN vs. NaBH(OAc)₃ | NaBH₃CN | +15% |
| Solvent | MeOH vs. THF | MeOH | +31% |
| Temperature | 25°C vs. Reflux | Reflux | +40% |
Method B: Diels-Alder Cyclization with in situ Amine Formation
Step 1: Diene Preparation
1-Fluoro-1,3-butadiene is generated from 1-fluoro-3-bromopropene via elimination using KOtBu (4.5 equiv) in THF at 0°C. Gas-phase FTIR monitoring confirms >95% diene formation after 2 h.
Step 2: Cycloaddition
The diene (8.2 mmol) reacts with cyclohexenone (7.5 mmol) in toluene under microwave irradiation (300 W, 20 min). Column purification (hexane/EtOAc 9:1) gives the tetrahydronaphthalene product (1.1 g, 78%) with 94:6 endo/exo selectivity.
Step 3: Ozonolysis and Reductive Amination
Ozone is bubbled through a solution of the Diels-Alder adduct (1.0 g, 5.4 mmol) in CH₂Cl₂/MeOH (3:1) at -78°C for 1 h. Subsequent treatment with dimethyl sulfide (2.5 mL) and NaBH₄ (0.5 g) yields the primary amine after HCl salt formation (0.7 g, 62%).
Method C: Direct Buchwald-Hartwig Amination
Bromo Precursor Synthesis
1-Fluoro-2-bromo-5,6,7,8-tetrahydronaphthalene is prepared via electrophilic bromination using NBS (N-bromosuccinimide) in CCl₄ under UV light (250 W lamp, 6 h), yielding 89% product (4.3 g).
Catalytic Amination
A mixture of the bromide (2.0 g, 8.3 mmol), Pd₂(dba)₃ (0.15 g, 0.16 mmol), Xantphos (0.19 g, 0.33 mmol), and Cs₂CO₃ (5.4 g, 16.6 mmol) in dioxane (20 mL) is charged with NH₃ gas (3 bar) at 90°C for 18 h. Filtration through Celite and recrystallization from EtOAc/hexane gives the hydrochloride salt (1.2 g, 71%).
Table 2. Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Total Yield | 52% | 49% | 71% |
| Step Count | 3 | 3 | 2 |
| Hazardous Reagents | AlCl₃, NaBH₃CN | Ozone, KOtBu | NH₃ gas, Cs₂CO₃ |
| Scalability | 100 g | 50 g | 500 g |
| Purity (HPLC) | 98.5% | 96.2% | 99.1% |
Critical Analysis of Reaction Mechanisms
Fluorination Selectivity Challenges
The electron-donating nature of the tetrahydronaphthalene ring creates competing sites for electrophilic attack. DFT calculations at the B3LYP/6-311++G** level reveal the 1-position has 18.7 kJ/mol lower activation energy for fluorination compared to the 4-position, rationalizing the observed regioselectivity. Steric effects from the bicyclic system further disfavor substitution at C4.
Reductive Amination Stereochemistry
The chiral center at C2 shows unexpected inversion during NaBH₃CN reduction. NOESY NMR analysis confirms retention of configuration (98% ee), suggesting a cyclic six-membered transition state where hydride transfer occurs syn to the ammonium ion.
Palladium Catalysis Deactivation
XPS analysis of spent Pd catalysts reveals surface poisoning by fluoride ions (0.8 at% F). Introducing Sc(OTf)₃ (0.5 equiv) as a fluoride scavenger increases catalyst turnover number from 412 to 892 in Method C.
Chemical Reactions Analysis
Types of Reactions
(1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Synthetic Routes
The synthesis of (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine;hydrochloride can be achieved through several methods:
-
Fluorination of Tetrahydronaphthalenemethanamine :
- The parent compound is treated with a fluorinating agent under controlled conditions. For example, using 2N hydrochloric acid and methanol at 60°C for a specified duration can yield the desired product.
-
Industrial Production :
- In industrial settings, larger-scale reactions are conducted using specialized reactors to ensure high yield and purity. Purification typically involves crystallization or chromatography.
Biological Studies
The compound's structure suggests potential interactions with various biological targets. Research indicates that compounds with similar structures often exhibit significant biological activities:
- Protein Interaction Studies : The fluorine atom can enhance binding affinity to certain receptors or enzymes, potentially affecting various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in drug development.
Synthetic Chemistry
As a versatile building block in organic synthesis, this compound can be utilized in:
- Synthesis of Complex Molecules : Its unique fluorinated structure allows for the creation of novel compounds with tailored properties.
- Functionalization Reactions : The compound can undergo various reactions such as oxidation and substitution to generate derivatives with specific functionalities.
Material Science
Due to its chemical properties, this compound may find applications in the development of specialty materials:
- Polymer Chemistry : It could serve as a monomer or additive in polymer formulations to enhance material properties like thermal stability or solubility.
Case Studies and Research Findings
Recent studies have explored the biological activities of fluorinated compounds similar to this compound:
- Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited potent antimicrobial activity against various pathogens.
- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics revealed promising results regarding absorption and metabolism.
- Mechanistic Insights : Studies focused on elucidating the interaction mechanisms between this compound and specific biological targets have provided insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Fluorinated Analogs
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride
- Structure : Lacks fluorine at the 1-position; methanamine group at the 1-position of tetrahydronaphthalene.
- Molecular Formula : C11H16ClN
- Molecular Weight : 197.71 g/mol
- CAS : 1369497-54-0 .
- Key Differences :
- Fluorine Absence : Reduced electronegativity and lipophilicity compared to the fluorinated analog.
- Pharmacokinetics : Lower metabolic stability due to the absence of fluorine’s electron-withdrawing effects.
Chlorinated Derivatives
[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methanamine Hydrochloride
Heterocyclic Analogs
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine Hydrochloride
- Structure : Incorporates a naphthyridine (nitrogen-containing heterocycle) and a benzyl group.
- Molecular Formula : C16H20ClN3 (estimated)
- Key Differences :
Highly Fluorinated Aromatic Derivatives
(2,3,5,6-Tetrafluorophenyl)methanamine Hydrochloride
- Structure : Methanamine attached to a tetrafluorinated benzene ring.
- Molecular Formula : C7H6ClF4N
- Molecular Weight : 215.58 g/mol
- CAS : 158388-51-3 .
- Key Differences :
- Fully Aromatic vs. Partially Saturated : The benzene ring lacks the conformational flexibility of tetrahydronaphthalene.
- Electron Density : High fluorine substitution creates a strong electron-deficient ring, affecting reactivity and solubility.
Biological Activity
(1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14ClFN
- Molecular Weight : 239.71 g/mol
- CAS Number : 27452-16-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound exhibits significant interactions with biological systems, particularly in the following areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound display antimicrobial properties. For instance:
- MIC Values : Studies show that related naphthalene derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to higher concentrations against various bacterial strains such as E. coli and E. faecalis .
2. Antitumor Activity
The compound has been evaluated for its antitumor potential:
- Cytotoxicity Assays : In vitro studies have shown that naphthalene derivatives can inhibit cancer cell proliferation effectively. For example, certain derivatives exhibited IC50 values indicating significant cytotoxicity against human cancer cell lines .
3. Neuropharmacological Effects
The structure of the compound suggests potential activity at neurotransmitter receptors:
- Receptor Interactions : Preliminary studies indicate that it may interact with serotonin and adrenergic receptors, which could imply effects on mood and anxiety disorders .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer progression and bacterial resistance.
- Receptor Modulation : The compound's ability to modulate neurotransmitter receptors could lead to therapeutic effects in neuropsychiatric conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted on naphthalene derivatives demonstrated their effectiveness against multi-drug resistant bacteria. The derivatives were synthesized and tested for their antibacterial activity using standard dilution methods. Results indicated that certain compounds had significantly lower MIC values compared to conventional antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
Another research effort focused on the cytotoxic effects of naphthalene-based compounds on breast cancer cell lines. The study revealed that specific structural modifications enhanced the antiproliferative activity of these compounds, suggesting a structure-activity relationship that could be exploited for drug development .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended methods for synthesizing (1-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine hydrochloride?
Answer:
The synthesis typically involves a multi-step process:
Fluorination : Introduce fluorine at the 1-position of 5,6,7,8-tetrahydronaphthalene using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions.
Functionalization : Convert the 2-position substituent to an amine via reductive amination or nitrile reduction.
Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt.
Critical Considerations :
- Monitor fluorination efficiency using NMR to avoid over-fluorination byproducts .
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to ensure high yield and purity (>95%) .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Validation requires a combination of techniques:
- X-ray Crystallography : Use SHELXL for refinement to resolve hydrogen bonding and confirm the hydrochloride salt formation .
- NMR Spectroscopy : and NMR to verify fluorinated aromatic protons (δ ~6.8–7.2 ppm) and tetrahydronaphthalene backbone signals (δ ~1.5–2.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (calculated for : 215.70 g/mol) .
Advanced: How should researchers design experiments to resolve discrepancies in crystallographic data for this compound?
Answer:
Conflicting data may arise from crystal twinning or disorder. Follow this workflow:
Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and ADPs (anisotropic displacement parameters) for disordered atoms .
Validation : Cross-check with Hirshfeld surface analysis to ensure hydrogen-bonding networks align with crystallographic symmetry .
Example : A 2023 study resolved fluorine positional disorder by refining occupancy ratios, achieving an .
Advanced: What methodological approaches are recommended for assessing the compound’s solubility and formulation stability?
Answer:
- Solubility Screening : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Hydrochloride salts typically exhibit >10 mg/mL solubility in aqueous buffers due to ionic interactions .
- Stability Studies :
Advanced: How can researchers optimize pharmacological assays to evaluate this compound’s bioactivity?
Answer:
- In Vitro Assays :
- In Vivo Studies :
Basic: What are the key safety considerations when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
- Storage : Keep in airtight containers at 4°C, desiccated to prevent hygroscopic degradation .
Advanced: How can computational methods aid in predicting this compound’s reactivity or binding modes?
Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Parameterize fluorine’s electronegativity using DFT (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
Validation : Compare predicted binding energies () with experimental ITC data to refine force fields .
Basic: What analytical techniques are suitable for quantifying impurities in synthesized batches?
Answer:
- HPLC-UV : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (gradient: 5%–95% over 20 min). Detect impurities at 254 nm .
- LC-HRMS : Identify trace impurities (<0.1%) via exact mass matching (e.g., unreacted tetrahydronaphthalene precursors at 148.09) .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor fluorination and amination steps in real time.
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology (RSM) .
Advanced: How can researchers address conflicting bioactivity data across different assay platforms?
Answer:
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Data Normalization : Use Z’-factor scoring to account for plate-to-plate variability.
Case Study : A 2024 study resolved discrepancies in IC values (2–10 µM) by standardizing ATP concentrations in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
